molecular formula C26H23ClO5 B14959495 ethyl 3-[6-chloro-4-methyl-7-(2-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoate

ethyl 3-[6-chloro-4-methyl-7-(2-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoate

Cat. No.: B14959495
M. Wt: 450.9 g/mol
InChI Key: ZSMZLSDNHXRLCZ-UHFFFAOYSA-N
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Description

Ethyl 3-[6-chloro-4-methyl-7-(2-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoate is a complex organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers . This particular compound features a chromen-3-yl core, which is a derivative of chromone, a naturally occurring compound found in various plants.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[6-chloro-4-methyl-7-(2-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoate typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce waste, and improve efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[6-chloro-4-methyl-7-(2-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various derivatives, depending on the substituent introduced.

Scientific Research Applications

Ethyl 3-[6-chloro-4-methyl-7-(2-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the production of fragrances, flavors, and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 3-[6-chloro-4-methyl-7-(2-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-[6-chloro-4-methyl-7-(2-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoate is unique due to its complex structure, which includes a chromen-3-yl core and a naphthylmethoxy group. This complexity gives it distinct chemical and biological properties, making it valuable for various scientific and industrial applications .

Biological Activity

Ethyl 3-[6-chloro-4-methyl-7-(2-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoate, with CAS number 575471-27-1, is a synthetic organic compound that has garnered attention for its potential biological activities. This compound falls under the category of chromen derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the biological activity of this compound based on current research findings, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is C26H23ClO5C_{26}H_{23}ClO_{5}, with a molecular weight of approximately 450.911 g/mol. The compound has a density of 1.3±0.1g/cm31.3\pm 0.1\,g/cm^3 and a boiling point of 629.8±55.0°C629.8\pm 55.0\,°C at 760 mmHg .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Antioxidant Activity : Preliminary studies suggest that this compound exhibits significant antioxidant properties, which can mitigate oxidative stress in cells .
  • Anti-inflammatory Effects : this compound has been shown to inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .
  • Anticancer Properties : Research indicates that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins .

Biological Activity Data

Biological Activity Effect Observed Reference
AntioxidantReduces oxidative stress
Anti-inflammatoryInhibition of cytokines
AnticancerInduces apoptosis in cancer cells

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on various cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability in breast cancer (MCF7) and lung cancer (A549) cell lines, with IC50 values reported at approximately 10 µM for both cell types. Mechanistic studies indicated that the compound triggers intrinsic apoptotic pathways by upregulating pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2.

Case Study 2: Anti-inflammatory Effects

In another investigation focusing on inflammation models, the compound was administered to mice subjected to lipopolysaccharide (LPS) treatment. The results showed a significant decrease in serum levels of TNF-alpha and IL-6, indicating its effectiveness in reducing systemic inflammation. Histological examinations revealed reduced tissue damage in treated groups compared to controls.

Properties

Molecular Formula

C26H23ClO5

Molecular Weight

450.9 g/mol

IUPAC Name

ethyl 3-[6-chloro-4-methyl-7-(naphthalen-2-ylmethoxy)-2-oxochromen-3-yl]propanoate

InChI

InChI=1S/C26H23ClO5/c1-3-30-25(28)11-10-20-16(2)21-13-22(27)24(14-23(21)32-26(20)29)31-15-17-8-9-18-6-4-5-7-19(18)12-17/h4-9,12-14H,3,10-11,15H2,1-2H3

InChI Key

ZSMZLSDNHXRLCZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C2=CC(=C(C=C2OC1=O)OCC3=CC4=CC=CC=C4C=C3)Cl)C

Origin of Product

United States

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